molecular formula C8H14FNO B12852944 1-(Azepan-1-yl)-2-fluoroethan-1-one CAS No. 769-75-5

1-(Azepan-1-yl)-2-fluoroethan-1-one

Cat. No.: B12852944
CAS No.: 769-75-5
M. Wt: 159.20 g/mol
InChI Key: YMZTWPHAKVEAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Azepanyl)-2-fluoroethanone is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorine atom in the ethanone structure adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(1-Azepanyl)-2-fluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of azepane with 2-fluoroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

1-(1-Azepanyl)-2-fluoroethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Azepanyl)-2-fluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Azepanyl)-2-fluoroethanone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, in neurological research, the compound may interact with neurotransmitter receptors, influencing signal transmission in the brain .

Comparison with Similar Compounds

1-(1-Azepanyl)-2-fluoroethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(1-Azepanyl)-2-fluoroethanone lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

769-75-5

Molecular Formula

C8H14FNO

Molecular Weight

159.20 g/mol

IUPAC Name

1-(azepan-1-yl)-2-fluoroethanone

InChI

InChI=1S/C8H14FNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2

InChI Key

YMZTWPHAKVEAFD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.